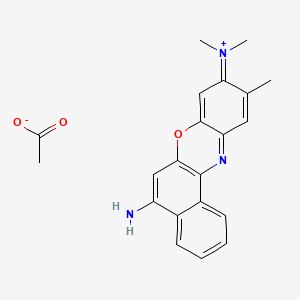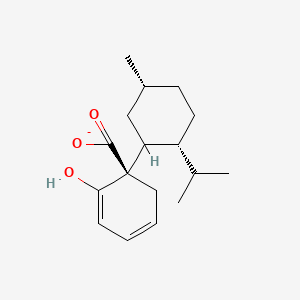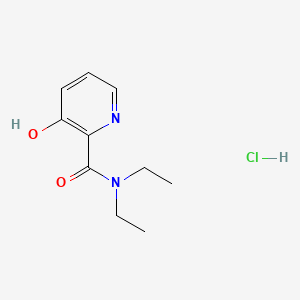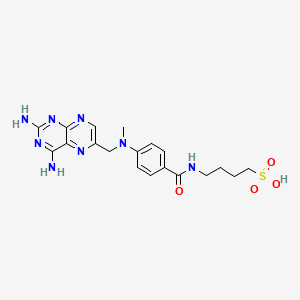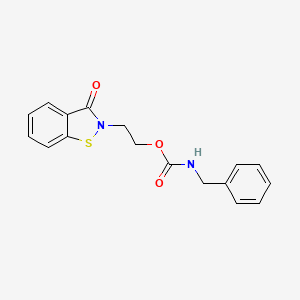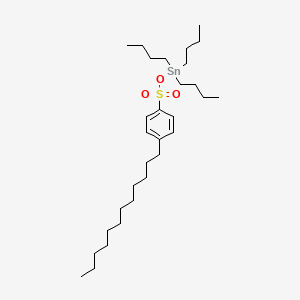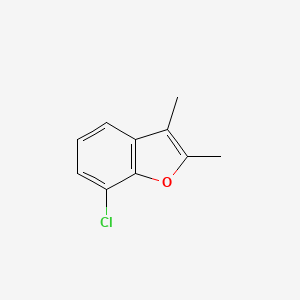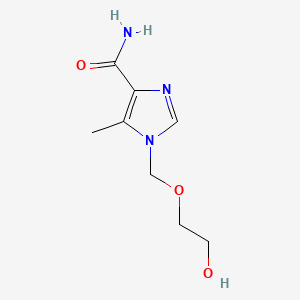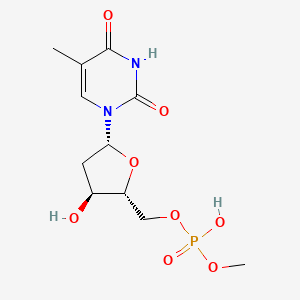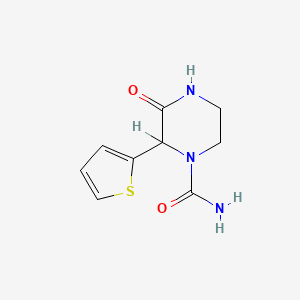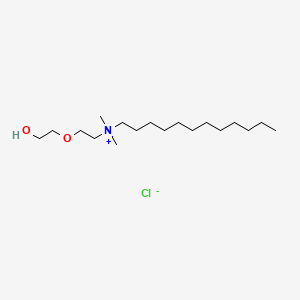
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C18H40ClNO2. It is known for its surfactant properties, making it useful in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of dodecylamine with 2-(2-chloroethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through processes such as distillation or crystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Formation of oxides and alcohols.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted ammonium compounds.
Aplicaciones Científicas De Investigación
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell lysis buffers and as a disinfectant due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and personal care products.
Mecanismo De Acción
The mechanism of action of dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The molecular targets include membrane lipids and proteins, which are essential for maintaining cell integrity .
Comparación Con Compuestos Similares
Similar Compounds
- Cetyltrimethylammonium chloride
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Dodecyl(2-(2-hydroxyethoxy)ethyl)dimethylammonium chloride is unique due to its specific structure, which imparts distinct surfactant properties. Compared to similar compounds, it offers enhanced solubility and stability in aqueous solutions, making it particularly useful in various applications.
Propiedades
Número CAS |
94160-20-0 |
|---|---|
Fórmula molecular |
C18H40ClNO2 |
Peso molecular |
338.0 g/mol |
Nombre IUPAC |
dodecyl-[2-(2-hydroxyethoxy)ethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C18H40NO2.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-19(2,3)15-17-21-18-16-20;/h20H,4-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
CYYKRMDOOUQCAN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CCOCCO.[Cl-] |
Números CAS relacionados |
56422-83-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


